molecular formula C18H18N4O3S B11212904 3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11212904
M. Wt: 370.4 g/mol
InChI Key: WIALYBQFUGAKSW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a quinazoline core. Its systematic name is quite a mouthful, so let’s break it down:

  • Quinazoline Core: : The central structure consists of a quinazoline ring, which is a bicyclic heterocycle containing two fused six-membered rings. Quinazolines have diverse biological activities and are found in various natural products and pharmaceuticals.

  • Functional Groups:

      2-Methoxyethyl Group: Attached to the quinazoline core, this group contains an ether linkage (O-CH₂-CH₃) and provides solubility and stability.

      Pyridin-3-ylmethyl Group: The pyridine ring (C₅H₅N) is connected to the quinazoline core via a methyl group. Pyridine derivatives often exhibit interesting pharmacological properties.

  • Carboxamide Functionality: : The carboxamide group (CONH₂) is essential for biological interactions and acts as a hydrogen bond donor/acceptor.

Preparation Methods

The synthesis of this compound involves several steps, including the construction of the quinazoline core and subsequent functionalization. Here are some synthetic routes:

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an anticancer agent due to the quinazoline scaffold.

    Neuroscience: Explore its effects on neuronal pathways.

    Drug Development: Assess its pharmacokinetics and toxicity.

Mechanism of Action

    Targets: Identify molecular targets (e.g., kinases, receptors) affected by this compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related quinazoline derivatives.

    Similar Compounds: Include other quinazolines with similar structures and biological activities.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C18H18N4O3S/c1-25-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)26)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,26)

InChI Key

WIALYBQFUGAKSW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S

Origin of Product

United States

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